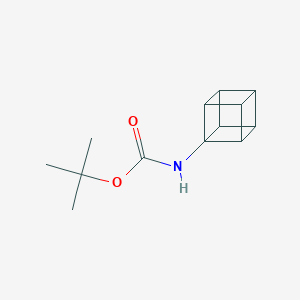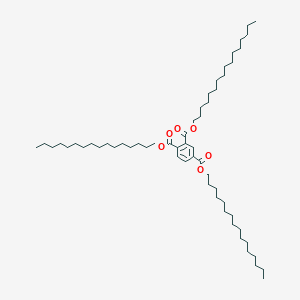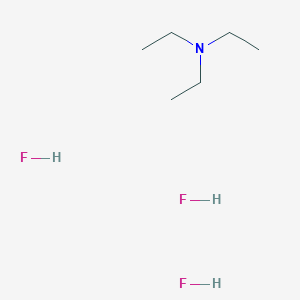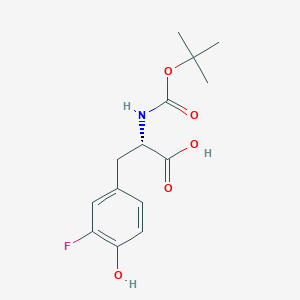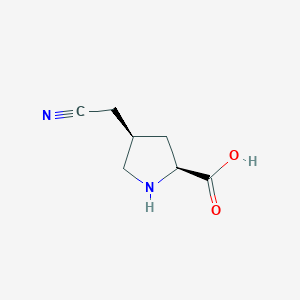
L-Proline, 4-(cyanomethyl)-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 4-(cyanomethyl)-, cis- is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as Cis-4-cyanomethyl-L-proline, and its chemical formula is C7H10N2O2.
Aplicaciones Científicas De Investigación
L-Proline, 4-(cyanomethyl)-, cis- has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been studied as a potential inhibitor of enzymes involved in cancer cell proliferation and as a ligand for metal ions. It has also been used as a building block for the synthesis of peptides and other complex molecules.
Mecanismo De Acción
The mechanism of action of L-Proline, 4-(cyanomethyl)-, cis- is not fully understood. However, it is believed to act by binding to specific enzymes or metal ions, thereby inhibiting their activity. It may also interact with other molecules in the cell, leading to changes in cellular processes.
Efectos Bioquímicos Y Fisiológicos
L-Proline, 4-(cyanomethyl)-, cis- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes involved in cancer cell proliferation, such as dihydrofolate reductase and thymidylate synthase. It has also been shown to bind to metal ions, such as copper and zinc, and to act as a ligand for these ions. Additionally, it has been used as a building block for the synthesis of peptides and other complex molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-Proline, 4-(cyanomethyl)-, cis- has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, it has limitations as well. It is relatively expensive compared to other building blocks, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
For the study of L-Proline, 4-(cyanomethyl)-, cis- include the development of new inhibitors of enzymes involved in cancer cell proliferation, the use of L-Proline, 4-(cyanomethyl)-, cis- as a ligand for metal ions, and the synthesis of new peptides and other complex molecules.
Métodos De Síntesis
L-Proline, 4-(cyanomethyl)-, cis- can be synthesized by the reaction of L-proline with acrylonitrile in the presence of a catalyst. This reaction leads to the formation of a mixture of cis and trans isomers, which can be separated by column chromatography. The cis isomer is the desired product, and it can be obtained in high yield and purity.
Propiedades
Número CAS |
119595-96-9 |
|---|---|
Nombre del producto |
L-Proline, 4-(cyanomethyl)-, cis- |
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
(2S,4R)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c8-2-1-5-3-6(7(10)11)9-4-5/h5-6,9H,1,3-4H2,(H,10,11)/t5-,6-/m0/s1 |
Clave InChI |
YFPQAWJWVOEVHN-WDSKDSINSA-N |
SMILES isomérico |
C1[C@@H](CN[C@@H]1C(=O)O)CC#N |
SMILES |
C1C(CNC1C(=O)O)CC#N |
SMILES canónico |
C1C(CNC1C(=O)O)CC#N |
Sinónimos |
L-Proline, 4-(cyanomethyl)-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



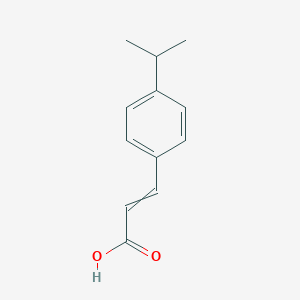
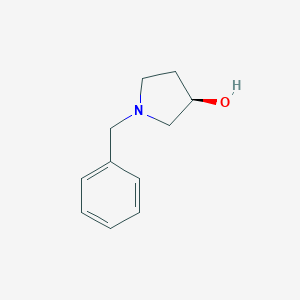
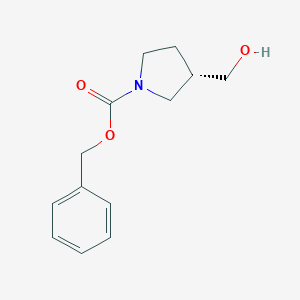
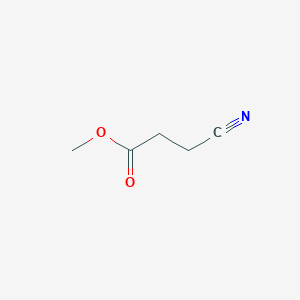
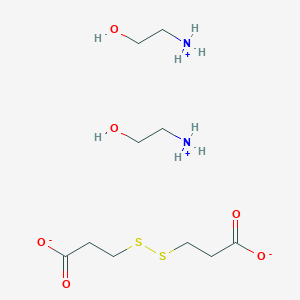
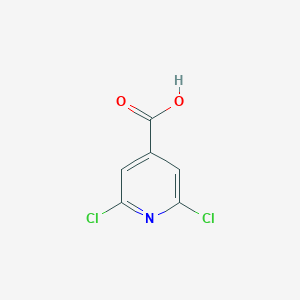
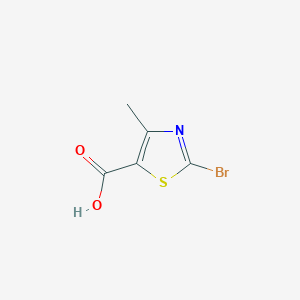
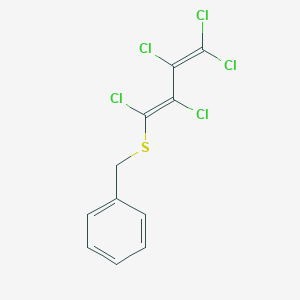
![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)
![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)
